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molecular formula C9H10N2 B583297 6-Ethyl-5-ethynylpyridin-2-amine CAS No. 145402-34-2

6-Ethyl-5-ethynylpyridin-2-amine

Cat. No. B583297
M. Wt: 146.193
InChI Key: JCVWAXRYYJYSFF-UHFFFAOYSA-N
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Patent
US08633183B2

Procedure details

The title compound is synthesized according to general procedure GP3 starting from 12.23 g (56 mmol) 6-ethyl-5-trimethylsilanylethynyl-pyridin-2-ylamine and 3.87 g (28 mmol) K2CO3 in 120 mL MeOH. The product is purified by chromatography on silica gel using a DCM/MeOH gradient. Yield: 4.5 g (85%).
Name
6-ethyl-5-trimethylsilanylethynyl-pyridin-2-ylamine
Quantity
12.23 g
Type
reactant
Reaction Step One
Name
Quantity
3.87 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:8]=[C:7]([NH2:9])[CH:6]=[CH:5][C:4]=1[C:10]#[C:11][Si](C)(C)C)[CH3:2].C([O-])([O-])=O.[K+].[K+]>CO>[CH2:1]([C:3]1[N:8]=[C:7]([NH2:9])[CH:6]=[CH:5][C:4]=1[C:10]#[CH:11])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
6-ethyl-5-trimethylsilanylethynyl-pyridin-2-ylamine
Quantity
12.23 g
Type
reactant
Smiles
C(C)C1=C(C=CC(=N1)N)C#C[Si](C)(C)C
Step Two
Name
Quantity
3.87 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product is purified by chromatography on silica gel using a DCM/MeOH gradient

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C=CC(=N1)N)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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